molecular formula C16H20N2O2S2 B10811512 12,12-dimethyl-4-(2-methylprop-2-enyl)-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12,12-dimethyl-4-(2-methylprop-2-enyl)-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B10811512
M. Wt: 336.5 g/mol
InChI Key: XXYYEIHFCDHTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-301205 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not widely published. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions under controlled conditions.

Industrial Production Methods

Industrial production of WAY-301205 would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The production process would also include steps for purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

WAY-301205 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other nucleophiles under various temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-301205 has several scientific research applications, including:

    Chemistry: Used as a tool to study the shikimate pathway and its role in bacterial survival.

    Biology: Employed in research to understand the biochemical processes of Mycobacterium tuberculosis.

    Medicine: Investigated for its potential as a therapeutic agent in treating tuberculosis.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

WAY-301205 exerts its effects by inhibiting shikimate kinase, an enzyme involved in the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids in bacteria. By inhibiting this enzyme, WAY-301205 disrupts the production of these essential amino acids, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

    WAY-301206: Another shikimate kinase inhibitor with a similar structure and mechanism of action.

    WAY-301207: A compound with slight modifications in its chemical structure, leading to different pharmacokinetic properties.

Uniqueness

WAY-301205 is unique due to its high specificity and potency as a shikimate kinase inhibitor. Its ability to effectively target the shikimate pathway makes it a promising candidate for the development of new tuberculosis treatments.

Properties

Molecular Formula

C16H20N2O2S2

Molecular Weight

336.5 g/mol

IUPAC Name

12,12-dimethyl-4-(2-methylprop-2-enyl)-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C16H20N2O2S2/c1-9(2)7-18-14(19)12-10-6-16(3,4)20-8-11(10)22-13(12)17-15(18)21-5/h1,6-8H2,2-5H3

InChI Key

XXYYEIHFCDHTJW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SC)SC3=C2CC(OC3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.